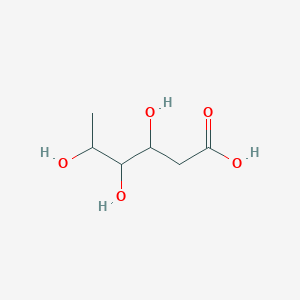
Digitoxic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digitoxic acid is a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Applications
Digitoxic acid, as a derivative of cardiac glycoside, has been a subject of interest for its potential applications in synthesis and chemical modifications. Notably, selective glycosylation of digitoxin, a closely related compound, has been achieved using a borinic acid-derived catalyst, paving the way for the synthesis of novel cardiac glycoside analogs from readily available materials. This method enhances the access to glycosylation patterns characteristic of natural products from Digitalis purpurea, offering a wide scope for generating structurally diverse compounds (Beale & Taylor, 2013). Similarly, an efficient assembly of digitoxin, an important cardiac trisaccharide, from its genin and glycosyl o-alkynylbenzoates was demonstrated using a gold(I)-catalyzed glycosylation protocol, emphasizing the protocol's potential in synthesizing glycoconjugates containing acid-labile 2-deoxysugar linkages (Ma et al., 2011).
Anticancer Research
Digitoxic acid and its analogs have garnered significant attention in the context of cancer research. Studies have revealed that digitoxin and its derivatives exhibit notable anticancer activities, particularly in inducing caspase-9-mediated apoptosis in cancer cells. The anticancer activity was found to be oligosaccharide chain length-dependent, offering insights into structure-activity relationships (Iyer et al., 2010). Moreover, digitoxin has been reported to inhibit the growth of cancer cell lines at concentrations commonly found in cardiac patients, with studies showing significant growth inhibition activity and the mediation of toxicity via apoptosis (López-Lázaro et al., 2005). Additionally, the exploration of digitoxin and its analogs as novel cancer therapeutics emphasizes the potential of these compounds in oncology, with emerging evidence indicating their cytotoxicity against cancer cells and the need for further investigation into their anticancer mechanisms (Elbaz et al., 2012).
Biochemical Interactions and Mechanisms
The interaction of digitoxin with biological molecules such as human serum albumin has been studied, revealing the influence of factors like free fatty acids and bile acids on this interaction. These studies provide a fundamental understanding of the biochemical behavior of digitoxin, which is critical for its therapeutic applications (Brock, 2009). Furthermore, research into the mechanisms involved in digitoxin-induced cytotoxicity in cancer cells has identified distinct kinase and interferon signaling networks as key mediators, offering deeper insights into the molecular underpinnings of its anticancer effects (Prassas et al., 2011).
properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,4,5-trihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O5/c1-3(7)6(11)4(8)2-5(9)10/h3-4,6-8,11H,2H2,1H3,(H,9,10) |
InChI Key |
GANHVRLFUFUPED-UHFFFAOYSA-N |
SMILES |
CC(C(C(CC(=O)O)O)O)O |
Canonical SMILES |
CC(C(C(CC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)
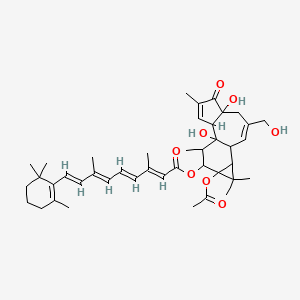
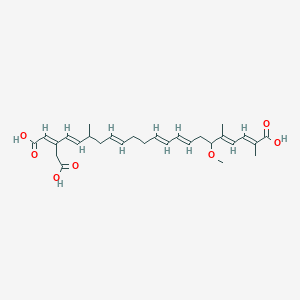

![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)
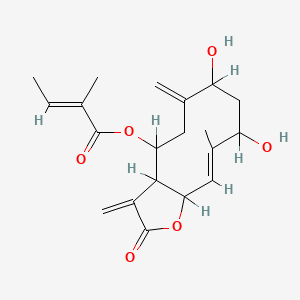
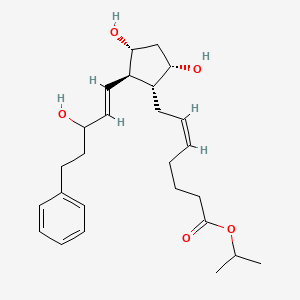
![3-[2-[[(1S,2R,3R,4R)-3-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1239513.png)
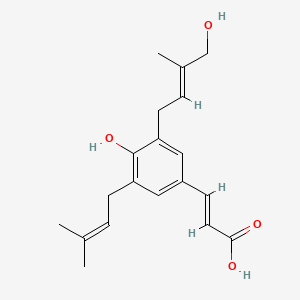
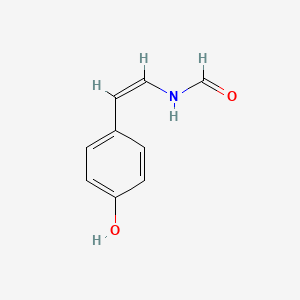
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)

![[(1S,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1239520.png)
